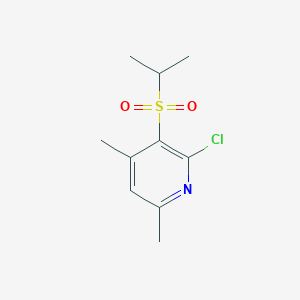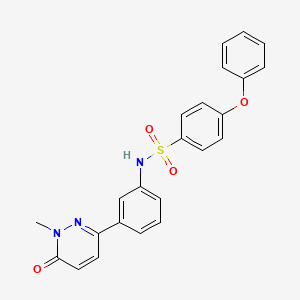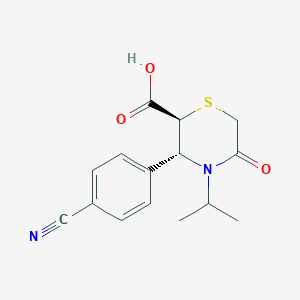
(2S,3R)-3-(4-Cyanophenyl)-4-isopropyl-5-oxothiomorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R)-3-(4-Cyanophenyl)-4-isopropyl-5-oxothiomorpholine-2-carboxylic acid, also known as CTM, is a synthetic compound that has been widely used in scientific research due to its unique properties. CTM belongs to the class of thiomorpholine-2-carboxylic acid compounds, which are known for their potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the utility of structurally related compounds in the synthesis of organometallic complexes, which serve as catalysts in asymmetric synthesis. For example, organoplatinum complexes involving enantiomerically pure phosphino-oxazolines have been synthesized, showing significant potential as Lewis acids in enantioselective catalysis (Blacker et al., 1999).
Sensor Development
Compounds with structural similarities have been explored for their role in sensor technology. Benzothiazole-based aggregation-induced emission luminogens (AIEgens) demonstrate multifluorescence emissions in various states, making them excellent candidates for sensitive physiological pH sensing (Li et al., 2018).
Coordination Chemistry and Bioinorganic Applications
Oxidovanadium(IV) complexes have been synthesized and characterized, showing distinct behavior in solid state and aqueous solution. These complexes are noteworthy for their potential biotransformation in the presence of blood plasma proteins, hinting at medical and bioinorganic chemistry applications (Koleša-Dobravc et al., 2014).
Advanced Material Design
Further research into related molecular structures has led to the development of novel materials with specific functionalities. For instance, metal-organic frameworks (MOFs) constructed from multifunctional polycarboxylates exhibit diverse structural architectures and magnetic properties, suggesting their utility in catalysis and material science (Lv et al., 2014).
Catalysis
The catalytic properties of similar compounds have been harnessed in a variety of chemical transformations. Research on Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, where carboxylic acids serve as traceless activators, opens new avenues for the synthesis of complex organic molecules (Neely & Rovis, 2014).
properties
IUPAC Name |
(2S,3R)-3-(4-cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9(2)17-12(18)8-21-14(15(19)20)13(17)11-5-3-10(7-16)4-6-11/h3-6,9,13-14H,8H2,1-2H3,(H,19,20)/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRDVBRVINVKJJ-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(C(SCC1=O)C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1[C@@H]([C@H](SCC1=O)C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-(4-cyanophenyl)-5-oxo-4-(propan-2-yl)thiomorpholine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



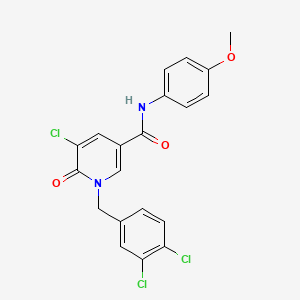
![(1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2942897.png)
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2942898.png)
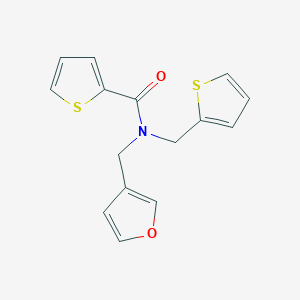
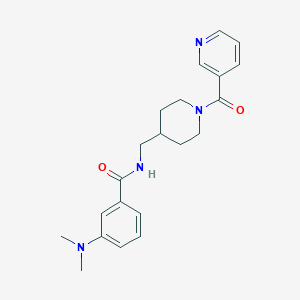

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine](/img/structure/B2942906.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide](/img/structure/B2942910.png)
